molecular formula C7H5BrN2S2 B1462178 2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole CAS No. 914206-55-6

2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole

Cat. No.: B1462178
CAS No.: 914206-55-6
M. Wt: 261.2 g/mol
InChI Key: AKRXGUXSVWOTDJ-UHFFFAOYSA-N
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Description

2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a bromine atom, a thiophene ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole typically involves the reaction of thiophene derivatives with appropriate brominating agents and thiadiazole precursors. One common method involves the bromination of 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-triazole: Similar structure but with a triazole ring instead of a thiadiazole ring.

    2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazine: Similar structure but with a thiadiazine ring instead of a thiadiazole ring.

Uniqueness

2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole is unique due to its specific combination of a bromine atom, a thiophene ring, and a thiadiazole ring, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S2/c8-7-10-9-6(12-7)4-5-2-1-3-11-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRXGUXSVWOTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole
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Reactant of Route 3
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2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole
Reactant of Route 5
2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole
Reactant of Route 6
2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole

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